molecular formula C7H7F3N2O2 B1530738 methyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate CAS No. 481065-99-0

methyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate

Cat. No. B1530738
M. Wt: 208.14 g/mol
InChI Key: AIQGOQOMJUMMIX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a method for the preparation of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol with high selectivity has been disclosed . The method involves the reaction of ethyl 4,4,4-trifluoroacetoacetate with methyl hydrazine in the presence of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied . For example, the trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported . For example, 1-methyl-3-(trifluoromethyl)-1H-pyrazole has a molecular weight of 179.14 and is a liquid at room temperature .

Scientific Research Applications

Structural and Spectral Studies

  • Structural Investigations : The research on similar compounds, like 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, involved combined experimental and theoretical studies. These studies included characterization using NMR, FT-IR spectroscopy, thermo gravimetric analysis, and X-ray diffraction technique. Such research helps in understanding the molecular structure and properties of related pyrazole derivatives (Viveka et al., 2016).

Synthesis and Crystal Structures

  • Coordination Complexes : Novel pyrazole-dicarboxylate acid derivatives have been synthesized and characterized, which include 1-(carboxymethyl)-5-methyl-1H-pyrazole-3-carboxylic acid and its variants. These compounds have been used to create mononuclear chelate complexes with CuII/CoII/ZnII, revealing their potential in creating complex structures (Radi et al., 2015).

Antimicrobial Applications

  • Potential Antimicrobial Agents : A series of 3-{5-methyl-1-[2-methyl-3-(trifluoromethyl) phenyl/substituted phenyl]-1H-1,2,3-triazol-4-yl}-1-(aryl)-1H-pyrazole-4-carbaldehyde compounds were synthesized and exhibited broad spectrum of antimicrobial activities. These compounds demonstrate the potential of pyrazole derivatives in the development of new antimicrobial agents (Bhat et al., 2016).

Analytical and Experimental Techniques

  • Experimental and Computational Investigations : The crystal structures of similar compounds like methyl 5-hydroxy-3- or 4-methyl-5-trichloro[trifluoro]methyl-4,5-dihydro-1H-pyrazole-1-carboxylate were determined using X-ray diffractometry. Computational methods were also employed to correlate experimental and calculated geometrical parameters, showcasing the use of these compounds in advancing analytical techniques (Machado et al., 2009).

Safety And Hazards

Safety data sheets provide information about the potential hazards of a compound and how to handle it safely . For example, 1-Methyl-3-trifluoromethyl-1H-pyrazole is considered hazardous by the 2012 OSHA Hazard Communication Standard .

properties

IUPAC Name

methyl 2-methyl-5-(trifluoromethyl)pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2O2/c1-12-4(6(13)14-2)3-5(11-12)7(8,9)10/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIQGOQOMJUMMIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(F)(F)F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AG Herrera, E Schmitt, A Panossian, JP Vors… - Journal of Fluorine …, 2018 - Elsevier
A novel process for preparing 3-fluoroalkyl-5-pyrazolecarboxylates and carboxylic acids is hereby presented. Easily accesible α-fluorinated ketimines were condensed with oxalyl …
Number of citations: 6 www.sciencedirect.com

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